molecular formula C16H23N3O5 B14598262 N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide CAS No. 61280-93-1

N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide

Cat. No.: B14598262
CAS No.: 61280-93-1
M. Wt: 337.37 g/mol
InChI Key: BBQLATBFJWULNM-RYUDHWBXSA-N
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Description

N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide is a synthetic compound with the molecular formula C14H18N2O5 It is a derivative of alanine, an amino acid, and features a benzyloxycarbonyl (Cbz) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide typically involves the protection of the amino group of L-alanine with a benzyloxycarbonyl group. This is followed by coupling with another L-alanine molecule that has been modified to include a hydroxyethyl group. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity. The use of protecting groups like benzyloxycarbonyl is crucial in preventing unwanted side reactions during the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The benzyloxycarbonyl group can be removed through hydrogenation.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.

    Substitution: Nucleophiles like sodium azide (NaN3) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Removal of the benzyloxycarbonyl group to yield the free amine.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide involves its interaction with specific molecular targets, such as enzymes. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during peptide synthesis. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with a similar benzyloxycarbonyl protecting group.

    N-benzyloxycarbonyl-L-tyrosyl-N-hydroxy-L-leucinamide: A dipeptide with a benzyloxycarbonyl group and a hydroxamic acid derivative.

Uniqueness

N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzyloxycarbonyl protecting group and the hydroxyethyl group allows for versatile applications in peptide synthesis and enzyme inhibition studies.

Properties

CAS No.

61280-93-1

Molecular Formula

C16H23N3O5

Molecular Weight

337.37 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-(2-hydroxyethylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C16H23N3O5/c1-11(14(21)17-8-9-20)18-15(22)12(2)19-16(23)24-10-13-6-4-3-5-7-13/h3-7,11-12,20H,8-10H2,1-2H3,(H,17,21)(H,18,22)(H,19,23)/t11-,12-/m0/s1

InChI Key

BBQLATBFJWULNM-RYUDHWBXSA-N

Isomeric SMILES

C[C@@H](C(=O)NCCO)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)NCCO)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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